molecular formula C12H12OSi B1606483 Hydroxy(diphenyl)silane CAS No. 5906-79-6

Hydroxy(diphenyl)silane

Cat. No. B1606483
CAS RN: 5906-79-6
M. Wt: 200.31 g/mol
InChI Key: VDRQNMNLNVOILV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydroxy(diphenyl)silane can be synthesized through various methods. One common approach involves the Michael addition reaction between 2-hydroxyethyl acrylate and 3-mercaptopropyl-trimethoxysilane . The resulting hydroxy silane coupling agent (HO-silane) can then be used to synthesize silane-terminated polyurethanes (SPUs) .


Chemical Reactions Analysis

  • Alcoholysis : The hydrolysis of the Si-O bond leads to the formation of silanol groups, which can further react with other functional groups .

Scientific Research Applications

  • Polymer Synthesis : Hydroxy(diphenyl)silane derivatives are used in the synthesis of various polymers. For instance, poly(esters) containing silicon and germanium derived from diphenols including bis(4-hydroxyphenyl)-dimethyl-silane and bis(4-hydroxyphenyl)-diphenyl-silane were synthesized and characterized (Tagle et al., 2003).

  • Nanolithography : These compounds are utilized in dip-pen nanolithography for the immobilization of biomolecules on silicon oxide surfaces, such as DNA, small molecules, and protein microarrays (Jung et al., 2003).

  • Sensor Applications : Hydroxy(diphenyl)silane derivatives are used in creating sensor materials. For example, a polysilane-dansyl graft copolymer synthesized from poly[methyl(H)-co-diphenyl]silane showed potential in multichannel detection systems in biological environments (Chibac et al., 2017).

  • Surface Coatings : They are also employed in the development of silane-based coatings with nanoparticles to enhance surface properties like hydrophobicity and wear resistance (Armentia et al., 2018).

  • Hydrophobic Films : Hydroxy(diphenyl)silane derivatives can be used to create highly hydrophobic coatings on substrates like silicon, potentially applicable in micro-electromechanical systems to reduce stiction (Almanza-Workman et al., 2003).

  • Pharmaceutical Research : In medicinal chemistry, these compounds are used to create silicon-containing peptides and azasilaheterocycles, which are important in drug development, particularly as protease inhibitors (Min et al., 2013).

properties

IUPAC Name

hydroxy(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRQNMNLNVOILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy(diphenyl)silane

CAS RN

5906-79-6
Record name Diphenylsilanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5906-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sarojadevi, LS Jayakumari… - Polyimides nad other …, 2009 - books.google.com
Different diols were prepared by the condensation of 2, 6-dimethyl phenol/1-naphthol with different aldehydes, dichlorodiphenylsilane with 1, 4-dihydroxy anthraquinone and vanillin …
Number of citations: 3 books.google.com

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